molecular formula C30H45NOS B11562118 N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline

Cat. No.: B11562118
M. Wt: 467.8 g/mol
InChI Key: ALTHCENJGMTDER-UHFFFAOYSA-N
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Description

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a hexadecylsulfanyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline typically involves the condensation reaction between 4-(hexadecylsulfanyl)benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. The hexadecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
  • N-{(E)-[4-(fluorophenyl)methylidene]}biphenyl-4-carbohydrazide

Uniqueness

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline is unique due to the presence of the hexadecylsulfanyl group, which imparts distinct lipophilic properties and enhances its potential applications in various fields. This structural feature differentiates it from other Schiff bases and contributes to its unique chemical behavior and biological activity.

Properties

Molecular Formula

C30H45NOS

Molecular Weight

467.8 g/mol

IUPAC Name

1-(4-hexadecylsulfanylphenyl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C30H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-33-30-22-20-27(21-23-30)26-31-28-18-17-19-29(25-28)32-2/h17-23,25-26H,3-16,24H2,1-2H3

InChI Key

ALTHCENJGMTDER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C=NC2=CC(=CC=C2)OC

Origin of Product

United States

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